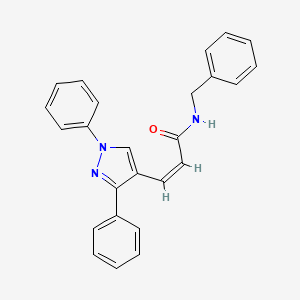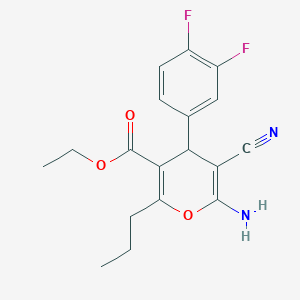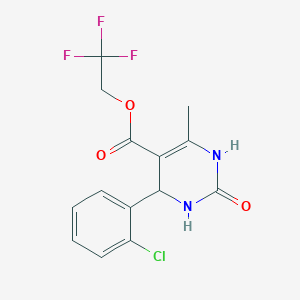
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, also known as BDPA, is a compound that has been extensively studied for its potential applications in scientific research. BDPA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it has been suggested that N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide exerts its biological activities by modulating various signaling pathways. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been found to exhibit diverse biochemical and physiological effects. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using commercially available starting materials. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide in lab experiments. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Furthermore, the biological activities of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. One potential direction is to investigate the structure-activity relationship of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide and its derivatives to identify compounds with improved biological activities. Another potential direction is to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a therapeutic agent for various diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Furthermore, it would be interesting to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide can be synthesized by a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, which is then converted to 1,3-diphenyl-1H-pyrazole-4-carboxamide. The final step involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with benzyl acrylate in the presence of a catalyst to yield N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-24(26-18-20-10-4-1-5-11-20)17-16-22-19-28(23-14-8-3-9-15-23)27-25(22)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,26,29)/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHENCRGDQQPQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)


![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)